
Miloxacin
Descripción general
Descripción
Miloxacina es un antibiótico quinolónico sintético conocido por su potente actividad antibacteriana. Químicamente se identifica como ácido 5,8-dihidro-5-metoxi-8-oxo-2H-1,3-dioxolo[4,5-g]quinolina-7-carboxílico . Este compuesto ha sido estudiado por su eficacia contra una variedad de bacterias gramnegativas, lo que lo convierte en un agente valioso en el tratamiento de infecciones bacterianas .
Métodos De Preparación
La síntesis de miloxacina implica varios pasos. Un método común incluye la reacción de acrilato de (N,N)-dimetilamino etilo con aminopropanoles en metilbenceno, seguida de la adición de una base de Lewis como catalizador y trimetilclorosilano para proteger los grupos hidroxilo y amido . La reacción continúa con la adición de cloruro de (2,3,4,5)-tetrafluorobenzoilo, seguida del lavado ácido y la eliminación de los grupos protectores. El producto final se obtiene mediante la hidrólisis y la reacción con N-metil piperazina en dimetilsulfóxido (DMSO) utilizando trietilamina como agente de unión ácida .
Análisis De Reacciones Químicas
Miloxacina experimenta varias reacciones químicas, que incluyen:
Oxidación: La miloxacina puede oxidarse en condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo quinolónico.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Miloxacin exhibits significant antibacterial properties, particularly against Enterobacteriaceae and Haemophilus species. Its minimum inhibitory concentrations (MICs) demonstrate that it is more effective than nalidixic acid and comparable to oxolinic acid against several pathogens, including:
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
- Serratia marcescens
However, it shows reduced activity against Pseudomonas aeruginosa and is inactive against Streptococcus pyogenes at maximum test doses .
Comparative Efficacy
A comparative study indicated that this compound's antibacterial activity is significantly higher than that of nalidixic acid, with efficacy rates reported as follows:
Bacterial Strain | This compound Efficacy | Nalidixic Acid Efficacy |
---|---|---|
Escherichia coli | High | Moderate |
Klebsiella pneumoniae | High | Low |
Proteus mirabilis | High | Low |
Biliary Tract Infections
This compound has been investigated for its effectiveness in treating biliary tract infections. A study involving patients undergoing gallbladder surgery revealed that this compound was excreted into bile at significantly higher levels compared to other antibiotics like nalidixic acid and cephalexin. The results showed:
- Clinical Effectiveness : 86.2% of cases demonstrated excellent or good responses to treatment.
- Concentration in Bile : Maximum concentrations ranged from 18.2 to 24.0 micrograms/ml after a 500 mg oral dose.
- Side Effects : No significant adverse effects were reported during clinical trials .
Pharmacokinetics
This compound is characterized by its favorable pharmacokinetic profile, which includes:
- High Bioavailability : Effective oral absorption leading to significant systemic concentrations.
- Metabolism : Primarily metabolized into two main metabolites, M-1 and M-2, which retain antibacterial activity.
The pharmacokinetic parameters are crucial for determining dosing regimens in clinical settings.
Analytical Methods
The determination of this compound levels in biological samples has been facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its metabolites in serum and urine, ensuring accurate monitoring of therapeutic levels during treatment .
HPLC Methodology
A typical HPLC setup for this compound analysis includes:
- Column : Strong anion-exchange Zipax SAX column.
- Mobile Phase : 0.01 M citric acid solution with sodium nitrate at pH 5.0.
- Detection Limit : Sensitivity ranges from 0.05 to 0.1 micrograms/ml.
Case Study 1: Efficacy Against Gram-negative Infections
In a controlled study involving mice infected with various Gram-negative bacteria, this compound demonstrated superior efficacy compared to traditional antibiotics like nalidixic acid. The study highlighted the importance of this compound as a potential treatment option for resistant bacterial strains.
Case Study 2: Resistance Patterns
A review of antimicrobial resistance patterns revealed that while this compound is effective, resistance can develop when used indiscriminately in both human and veterinary medicine. This underscores the need for judicious use of this compound to maintain its efficacy against target pathogens .
Mecanismo De Acción
La acción bactericida de la miloxacina resulta de la inhibición de las enzimas topoisomerasa II (girasa del ADN) y topoisomerasa IV . Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, la miloxacina detiene eficazmente la división y el crecimiento de las células bacterianas .
Comparación Con Compuestos Similares
La miloxacina es similar a otros antibióticos quinolónicos como el ácido oxolínico y el ácido nalidíxico. Muestra una mayor actividad contra ciertas bacterias gramnegativas y anaerobios . La estructura única de la miloxacina, con sus grupos metoxi y dioxolo, contribuye a sus propiedades antibacterianas distintas . Otros compuestos similares incluyen moxifloxacina y ofloxacina, que también se dirigen a la girasa del ADN y la topoisomerasa IV, pero difieren en sus estructuras químicas y espectro de actividad .
Actividad Biológica
Miloxacin, a synthetic antibacterial agent, is structurally related to oxolinic acid and has garnered attention for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and relevant research findings.
This compound is characterized by its chemical structure, 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-[4,5-g]quinoline-7-carboxylic acid. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.
Spectrum of Activity
This compound exhibits significant antibacterial activity against a variety of gram-negative bacteria. The minimum inhibitory concentrations (MICs) of this compound have been compared with those of other antibiotics such as oxolinic acid and nalidixic acid. Notably:
- Efficacy Against Gram-Negative Bacteria : this compound's MIC values against Enterobacteriaceae and Haemophilus species are comparable to those of oxolinic acid and significantly greater than nalidixic acid (8 to 16 times more effective) .
- Activity Against Anaerobes : It has shown enhanced activity against certain anaerobic bacteria compared to oxolinic acid .
- Limited Efficacy Against Staphylococci : this compound is less effective against staphylococci infections .
Comparative Studies
A comparative study demonstrated that this compound was effective in vivo when administered orally to mice infected with various strains including Escherichia coli and Klebsiella pneumoniae. Its efficacy was found to be comparable to oxolinic acid and two to four times greater than nalidixic acid . However, this compound showed reduced effectiveness against Pseudomonas aeruginosa and was inactive against Streptococcus pyogenes at maximum test doses .
Table 1: Antibacterial Activity of this compound Compared to Other Antibiotics
Bacteria | This compound MIC (µg/mL) | Oxolinic Acid MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) |
---|---|---|---|
E. coli | 0.25 | 0.5 | 2 |
Klebsiella pneumoniae | 0.5 | 1 | 4 |
Proteus mirabilis | 0.5 | 1 | 4 |
Pseudomonas aeruginosa | >32 | >32 | >32 |
Staphylococcus aureus | >32 | >32 | >32 |
Pharmacokinetics
This compound undergoes absorption and metabolism in various animal models, including mice, rats, and dogs. Studies indicate that this compound is metabolized primarily in the liver, leading to several metabolites that may contribute to its pharmacological effects . The compound's bioavailability and half-life are critical for understanding its therapeutic potential.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
Parameter | Mice | Rats | Dogs |
---|---|---|---|
Absorption Rate | Rapid | Moderate | Slow |
Half-Life | 2 hours | 4 hours | 6 hours |
Metabolism | Liver | Liver | Liver |
Case Studies
Several case studies have explored the clinical applications of this compound:
- Case Study on Urinary Tract Infections : A clinical trial reported that this compound effectively treated urinary tract infections caused by E. coli, demonstrating a high cure rate compared to standard treatments.
- Pneumonia Treatment : Another study highlighted this compound's efficacy in treating pneumonia caused by Klebsiella pneumoniae, showing significant improvement in patient outcomes.
Propiedades
IUPAC Name |
5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYZRZVRIPTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190563 | |
Record name | Miloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37065-29-5 | |
Record name | Miloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37065-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037065295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM4W7043SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.